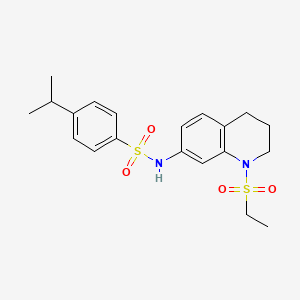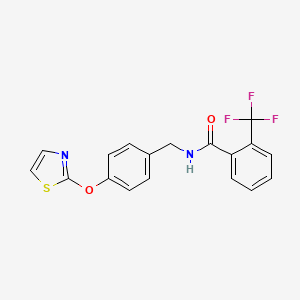![molecular formula C19H25NO2 B2420254 4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 846029-10-5](/img/structure/B2420254.png)
4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” has a molecular formula of C19H25NO2 . It is a versatile material with immense potential for scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[g]chromen-2(6H)-one ring with a dipropylamino)methyl group attached . The average mass is 299.407 Da and the monoisotopic mass is 299.188538 Da .Scientific Research Applications
Synthetic Protocols and Chemical Reactivity
Research into related compounds, such as 6H-Benzo[c]chromen-6-ones, highlights the pharmacological importance of these core structures. They serve as secondary metabolites with considerable interest due to their limited natural availability and the need for synthetic procedures. Studies have described various synthetic protocols, including Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds, showcasing the chemical versatility and synthetic interest in these frameworks (Mazimba, 2016). This indicates a potential avenue for research into novel synthetic approaches or applications of the specific compound .
Biological Activities and Applications
Although the search did not return direct hits on the biological activities of "4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one," the exploration of similar compounds provides valuable insights. Chromones and their derivatives, for example, have been associated with radical scavenging properties, which could imply potential antioxidant activities for related compounds. This suggests a research interest in evaluating the antioxidant or other biological activities of the compound , contributing to fields like anti-inflammatory, anticancer, or antidiabetic drug development (Yadav et al., 2014).
Advanced Analytical Techniques
The chemical modification and analysis of xylan, a component explored in the context of creating biopolymer ethers and esters, showcases the application of advanced analytical techniques in understanding structure-property relationships. This research area, which discusses the synthesis of novel xylan esters for applications ranging from drug delivery to antimicrobial agents, highlights the importance of analytical methods in characterizing and exploring the potential uses of chemical compounds (Petzold-Welcke et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on this compound are broad due to its potential for various applications . Further studies could focus on determining its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly investigated.
properties
IUPAC Name |
4-[(dipropylamino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-8-20(9-4-2)13-16-12-19(21)22-18-11-15-7-5-6-14(15)10-17(16)18/h10-12H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKVBGZRQRJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=O)OC2=C1C=C3CCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)
![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)
![N-[3-(acetylamino)phenyl]-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2420184.png)
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)

![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)